

Advanced Synthetic Methodologies for Epiquinine Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Epiquinine*

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Introduction

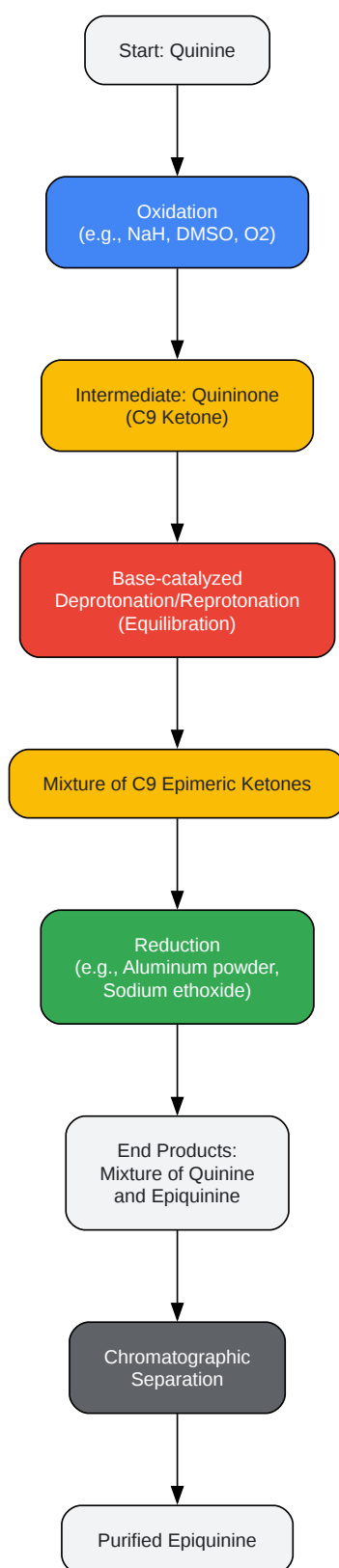
Epiquinine, the C9 epimer of the famed antimalarial drug quinine, represents a unique chiral scaffold that has garnered significant interest in drug discovery and asymmetric catalysis. Its distinct stereochemical arrangement offers novel pharmacological properties and catalytic activities compared to its natural diastereomer. The development of advanced and stereoselective synthetic methodologies to access **eapiquinine** and its derivatives is crucial for exploring their full potential.

These application notes provide detailed protocols for two robust methodologies for the synthesis of **eapiquinine** derivatives: (1) stereoselective epimerization of quinine via an oxidation-reduction sequence and (2) synthesis of 9-amino-(9-deoxy)-**eapiquinine** derivatives through a Mitsunobu reaction with subsequent reduction, a key method for introducing nitrogen-containing functionalities with complete inversion of stereochemistry at the C9 position.

Methodology 1: C9-Epimerization of Quinine to Epiquinine

This method involves the conversion of quinine to its C9 epimer, **epiquinine**, by inverting the stereochemistry at the hydroxyl-bearing carbon. The process is not a direct inversion but proceeds through an achiral intermediate via an oxidation-reduction sequence. The key is the formation of a planar enolate from the ketone intermediate (quininone), which can then be reprotonated and reduced to a mixture of diastereomers.

Logical Workflow for C9-Epimerization



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Caption: Workflow for the synthesis of **epiquinine** via oxidation of quinine to quinone, followed by equilibration and reduction.

Experimental Protocol: C9-Epimerization

This protocol is based on the principles described in the total synthesis of quinine by Stork, which generates **epiquinine** as the minor diastereomer.^[1]

- Oxidation to Quinone:
 - Dissolve the starting material (the precursor to quinine/**epiquinine** in the Stork synthesis) in a suitable anhydrous solvent mixture such as dimethyl sulfoxide (DMSO).
 - Add sodium hydride (NaH) to the solution at room temperature to act as a base.
 - Introduce oxygen (O₂) gas into the reaction mixture to serve as the oxidant.
 - Stir the reaction until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
 - Carefully quench the reaction and perform an aqueous work-up to isolate the crude quinone intermediate.
- Reduction to Quinine/**Epiquinine** Mixture:
 - Dissolve the crude quinone in anhydrous ethanol.
 - Add aluminum powder and sodium ethoxide.
 - Heat the mixture to reflux and stir until the ketone is fully reduced (monitor by TLC).
 - Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
 - Perform a standard aqueous work-up and extraction to isolate the crude mixture of alkaloids.
- Purification:

- Separate the diastereomers (quinine and **epiquinine**) using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol/ammonia).

Quantitative Data

The stereoselectivity of the final reduction step is highly dependent on the reaction conditions. The procedure described by Stork for the final hydroxylation step yielded a specific diastereomeric ratio.^[1]

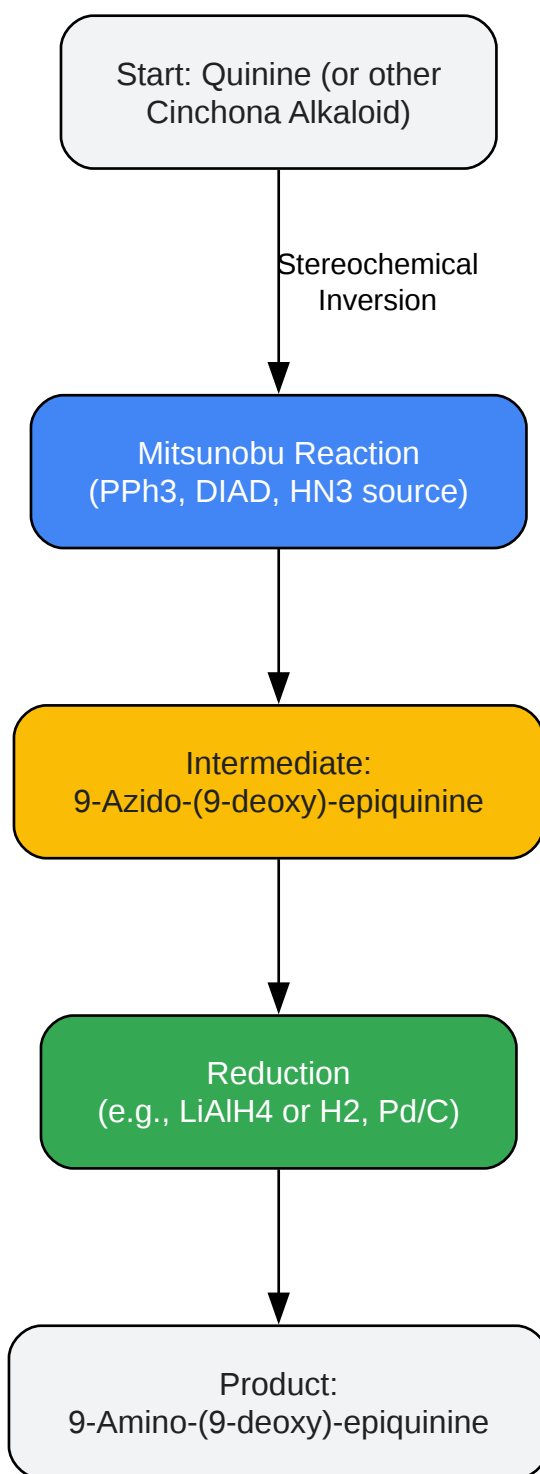
Starting Material	Product Ratio (Quinine : Epiquinine)	Reference
Meroquinene-derived precursor	14 : 1	^[1]

Note: This ratio reflects a specific step in a total synthesis but illustrates the principle of forming **epiquinine** from a C9-keto intermediate. Direct oxidation of natural quinine and subsequent reduction can also be performed to achieve epimerization.

Methodology 2: Synthesis of 9-Amino-(9-deoxy)-epiquinine Derivatives

This methodology provides access to C9-amine derivatives in the epi configuration starting from natural cinchona alkaloids like quinine. The key step is a Mitsunobu reaction, which proceeds with a complete S_N2-type inversion of stereochemistry at the C9 position. An azide is introduced, which is then reduced to the primary amine.

Experimental Workflow for 9-Azido and 9-Amino Epi-Derivatives



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Caption: Synthesis of 9-amino-**epiquinine** derivatives via Mitsunobu reaction for stereochemical inversion, followed by reduction.

Experimental Protocol: One-Pot Mitsunobu-Reduction

This protocol is adapted from procedures for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, which are valuable as organocatalysts.^{[2][3][4]}

- Mitsunobu Reaction (Azide Formation):
 - To a solution of the starting cinchona alkaloid (e.g., quinine, 1.0 eq) in an anhydrous aprotic solvent like THF or toluene, add triphenylphosphine (PPh_3 , 1.5 eq).
 - Cool the mixture to 0 °C in an ice bath.
 - Add a source of hydrazoic acid (HN_3). An in-situ source like diphenylphosphoryl azide (DPPA) or a solution of HN_3 in toluene can be used.
 - Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the cooled solution.
 - Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion (monitored by TLC). The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.
- Reduction to Amine:
 - Upon completion of the Mitsunobu reaction, the crude azide intermediate can be reduced in situ or after workup.
 - For LiAlH_4 Reduction: Carefully add lithium aluminum hydride (LiAlH_4) powder in portions to the reaction mixture at 0 °C. Allow it to stir and warm to room temperature.
 - For Catalytic Hydrogenation: Alternatively, after an initial workup to isolate the azide, dissolve it in a solvent like methanol or ethanol and add a catalyst such as Palladium on Carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the azide is fully consumed.
- Work-up and Purification:

- Quench the reaction carefully (especially the LiAlH_4 reaction, e.g., by sequential addition of water, NaOH solution, and more water).
- Filter the resulting solids and wash thoroughly with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure 9-amino-(9-deoxy)-**epiquinine** derivative.

Quantitative Data

The synthesis of 9-amino-(9-deoxy)-epialkaloids from their natural precursors via azido intermediates generally proceeds in good yields.^[5]

Starting Alkaloid	Product	Reported Yield (%)
Quinine (QN)	9-Amino-(9-deoxy)-epiquinine	65-75
Quinidine (QD)	9-Amino-(9-deoxy)-epiquinidine	65-75
Cinchonidine (CD)	9-Amino-(9-deoxy)-epicinchonidine	65-75

Application Notes

- **Stereochemical Control:** The Mitsunobu reaction is a highly reliable method for achieving complete inversion of the C9 stereocenter, making it a superior choice for accessing the epi configuration compared to equilibrium-driven epimerization methods which yield mixtures.
- **Derivative Utility:** The resulting 9-amino-(9-deoxy)-epi-alkaloids are not only valuable as final products but also serve as versatile intermediates. The primary amine can be further functionalized to create a wide array of derivatives, including amides, sulfonamides, and the corresponding bifunctional thiourea or squaramide organocatalysts.

- **Safety Considerations:** The Mitsunobu reaction involves potentially hazardous reagents. Azodicarboxylates can be explosive under certain conditions, and the use of azide sources (like DPPA or HN_3) requires caution due to the potential formation of toxic and explosive hydrazoic acid. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- **Scalability:** While the one-pot Mitsunobu-reduction is convenient for lab-scale synthesis (e.g., 5-gram scale), a two-step approach involving mesylation of the C9-hydroxyl group followed by $\text{S}_{\text{N}}2$ displacement with an azide source is often more convenient and scalable for larger quantities (e.g., 20-gram scale).^{[2][6]}

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